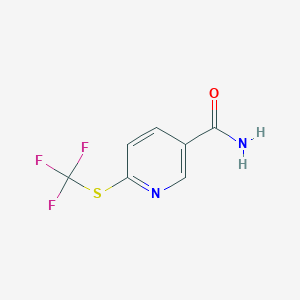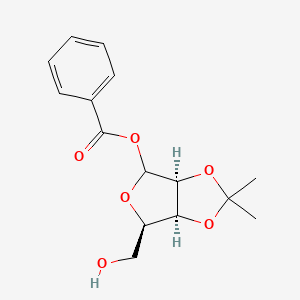
2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a purine derivative.
Fluoroethylation: The 9-position is modified by introducing a 2,2-difluoroethyl group, often using reagents such as 2,2-difluoroethyl bromide in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common for purines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while hydrolysis can lead to the formation of purine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antiviral or anticancer research.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine would depend on its specific application. In biological systems, it may interact with enzymes or nucleic acids, potentially inhibiting or modifying their function. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropurine: Lacks the 2,2-difluoroethyl group but shares the dichloro substitution pattern.
9-(2,2-Difluoroethyl)purine: Lacks the chlorine atoms but has the same fluoroethyl group.
6-Chloropurine: Contains only one chlorine atom and no fluoroethyl group.
Uniqueness
2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine is unique due to the combination of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and potential applications. The presence of these halogens can enhance its stability, binding affinity, and specificity in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C7H4Cl2F2N4 |
|---|---|
Peso molecular |
253.03 g/mol |
Nombre IUPAC |
2,6-dichloro-9-(2,2-difluoroethyl)purine |
InChI |
InChI=1S/C7H4Cl2F2N4/c8-5-4-6(14-7(9)13-5)15(2-12-4)1-3(10)11/h2-3H,1H2 |
Clave InChI |
BUNQHACSGWLQJS-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1CC(F)F)N=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B12861227.png)
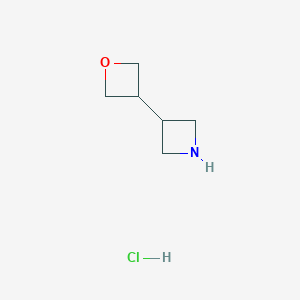
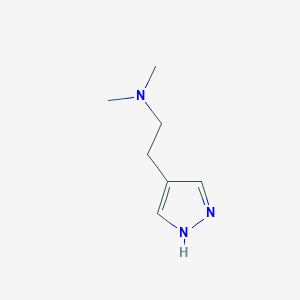
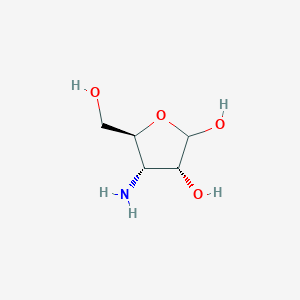
![1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one](/img/structure/B12861252.png)
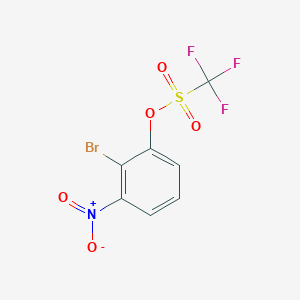
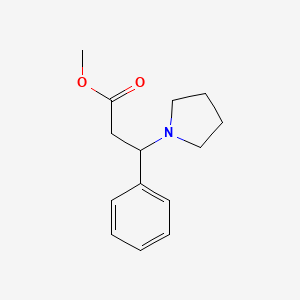


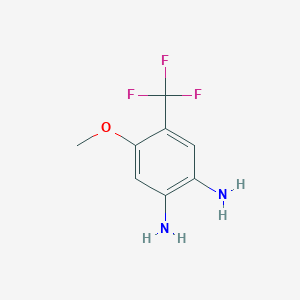
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea](/img/structure/B12861281.png)
